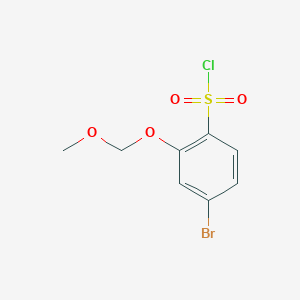

4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride

Description

BenchChem offers high-quality 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(methoxymethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO4S/c1-13-5-14-7-4-6(9)2-3-8(7)15(10,11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAOGDKBQGXOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092808-82-5 | |

| Record name | 4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride

An In-depth Technical Guide to 4-Bromo-2-(methoxymethoxy)benzenesulfonyl Chloride: Synthesis, Reactivity, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride, a versatile bifunctional reagent crucial for modern organic synthesis and drug discovery. We will delve into its structural attributes, a validated synthetic pathway, key reaction protocols, and essential handling procedures. This document is intended for researchers, medicinal chemists, and process development scientists who require a sophisticated understanding of this compound's utility.

Strategic Importance and Molecular Profile

4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride is not merely a chemical; it is a strategic tool. Its value lies in the orthogonal reactivity of its three key functional groups, which can be addressed sequentially to build molecular complexity.

-

The Sulfonyl Chloride (-SO₂Cl): This highly electrophilic group is a robust handle for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry found in antibiotics, diuretics, and anticonvulsants.[1][2] The reaction with primary and secondary amines is typically rapid and high-yielding.[3]

-

The Aryl Bromide (-Br): Positioned para to the sulfonyl group, the bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the introduction of diverse aryl, alkyl, or alkynyl fragments, enabling rapid library synthesis and late-stage functionalization.

-

The Methoxymethyl (MOM) Ether (-OCH₂OCH₃): The MOM group serves as a stable and reliable protecting group for the ortho-hydroxyl functionality. Its presence prevents unwanted side reactions during sulfonamide formation or cross-coupling and can influence the electronic properties and conformation of the molecule. It can be selectively removed under acidic conditions when the phenol is required for subsequent transformations.

Physicochemical and Spectroscopic Data

While specific experimental data for the title compound is not broadly published, its properties can be reliably inferred from closely related analogs.

| Property | Value / Description | Source (Analog) |

| Molecular Formula | C₈H₈BrClO₄S | - |

| Molecular Weight | 315.57 g/mol | - |

| Appearance | Expected to be a white to off-white solid | [4][5] |

| Predicted Boiling Point | > 330 °C | [1] |

| Predicted Density | ~1.7 g/cm³ | [1] |

| Solubility | Soluble in organic solvents (DCM, Chloroform, THF); reacts with protic solvents (water, alcohols) | [4] |

| ¹H NMR (Predicted) | Expect aromatic protons as multiplets/doublets (δ 7.0-8.0 ppm), a singlet for the MOM-methylene (δ ~5.2 ppm), and a singlet for the MOM-methyl (δ ~3.5 ppm). | [6][7] |

| ¹³C NMR (Predicted) | Aromatic carbons (δ 110-160 ppm), MOM-methylene (δ ~95 ppm), and MOM-methyl (δ ~56 ppm). | [6] |

| IR Spectroscopy | Characteristic strong absorptions for S=O stretch (~1370 and ~1180 cm⁻¹), C-O-C stretch (~1150-1085 cm⁻¹), and C-Br stretch. | - |

Synthesis and Purification: A Validated Workflow

The synthesis of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride is logically approached from a commercially available precursor, 4-bromo-2-methoxyphenol. The process involves two critical steps: protection of the phenolic hydroxyl group followed by chlorosulfonylation.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene

-

Rationale: The phenolic proton is acidic and would interfere with the highly reactive chlorosulfonic acid in the next step. Protection with a MOM group is a standard procedure that is stable to the subsequent reaction conditions. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated.

-

To a stirred solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere at 0 °C, add DIPEA (1.5 eq).

-

Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride

-

Rationale: Chlorosulfonic acid is a powerful and inexpensive reagent for electrophilic aromatic substitution to install the -SO₂Cl group.[8] The reaction is conducted at low temperature to control the exothermicity and improve regioselectivity. The MOM-protected ether directs the substitution to the position para to the bromine.

-

Dissolve the crude product from Step 1 (1.0 eq) in chloroform (~1.0 M) and cool the solution to -5 °C to 0 °C using an ice-salt bath.[8]

-

CAUTION: Under vigorous stirring, add chlorosulfonic acid (3.0 eq) dropwise via an addition funnel over 30-45 minutes. The temperature must be strictly controlled.

-

After the addition is complete, allow the mixture to gradually warm to room temperature over 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with chloroform.[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

-

Rationale: The primary impurity is often the other regioisomer. Recrystallization is an effective method for isolating the desired crystalline product.

-

Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane.[8]

-

Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to maximize crystal formation.

-

Collect the resulting crystals by vacuum filtration, wash with cold hexane, and dry under high vacuum.

Key Applications and Reaction Methodologies

A. Sulfonamide Synthesis

The reaction with amines to form sulfonamides is the most common application of this reagent.

Caption: General workflow for sulfonamide synthesis.

Protocol: Synthesis of a Representative Sulfonamide

-

Rationale: A base such as pyridine or triethylamine is required to act as a nucleophilic catalyst and to scavenge the HCl byproduct, driving the reaction to completion.[2][9]

-

Dissolve the amine (1.0 eq) in a suitable solvent like DCM or pyridine.

-

Add the base (e.g., pyridine, 2.0 eq if not the solvent).

-

To this stirred solution, add a solution of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride (1.1 eq) in DCM dropwise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

B. Palladium-Catalyzed Suzuki Cross-Coupling

The aryl bromide provides a handle for C-C bond formation, significantly expanding the synthetic possibilities.

Caption: Simplified catalytic cycle for Suzuki cross-coupling.

Protocol: Representative Suzuki Coupling

-

Rationale: A palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the C-C bond is formed and the catalyst is regenerated.

-

To a reaction vessel, add the 4-Bromo-2-(methoxymethoxy)benzenesulfonyl-derived compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (Nitrogen or Argon).

-

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Heat the reaction mixture (typically 80-100 °C) with stirring for 4-16 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the layers, extract the aqueous phase, and combine the organic extracts.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography on silica gel.

Safety, Handling, and Storage

Sulfonyl chlorides are reactive and require careful handling. The safety profile is inferred from analogous compounds like 4-bromobenzenesulfonyl chloride.[10][11]

| Hazard Category | Description & Precaution |

| Corrosivity | Causes severe skin burns and eye damage.[10][12] Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles or a face shield.[11] |

| Reactivity with Water | Reacts with water and moisture, potentially violently, to release corrosive HCl gas and sulfonic acid.[11] Handle under an inert atmosphere (nitrogen or argon) and store in a tightly sealed container in a desiccator. |

| Inhalation Toxicity | Harmful if inhaled; dust or vapors can cause respiratory tract irritation.[10][11] Handle only in a well-ventilated fume hood. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, alcohols, and amines.[1][13] Recommended storage temperature is 2-8°C.[1] |

First Aid Measures

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][14]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride is a highly valuable and versatile building block. Its capacity for sequential, selective reactions at its sulfonyl chloride and aryl bromide centers makes it an enabling tool for constructing complex molecules. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in pharmaceutical and materials science research.

References

-

MySkinRecipes. 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. [Link]

-

Thermo Fisher Scientific. 5-Bromo-2-methoxybenzenesulfonyl chloride - SAFETY DATA SHEET. [Link]

-

PubChemLite. 4-bromo-2-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S). [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

Aozun Yazhou Chemical. 4-Bromo benzenesulfonyl chloride MSDS. [Link]

-

SIELC Technologies. Benzenesulfonyl chloride, 4-bromo-. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

-

PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

Sources

- 1. 4-Bromo-2-methoxybenzene-1-sulfonyl chloride [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. 4-Bromo-2-methylbenzenesulfonyl chloride 97 139937-37-4 [sigmaaldrich.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. aozunasia.com [aozunasia.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

MOM-protected benzenesulfonyl chloride building blocks

An In-depth Technical Guide to Methoxymethyl (MOM)-Protected Benzenesulfonyl Chloride Building Blocks

Authored by a Senior Application Scientist

Introduction: Strategic Use of MOM Protection for Benzenesulfonyl Chlorides in Synthesis

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to form stable sulfonamides and reactive sulfonate esters.[1][2] This reactivity is fundamental to the construction of complex molecular architectures, particularly within pharmaceutical development, where the sulfonamide moiety is a well-established pharmacophore found in antibiotics, diuretics, and anticancer agents.[2][3] However, the synthesis of highly substituted or specifically functionalized benzenesulfonyl chlorides often requires careful strategic planning, especially when reactive functional groups, such as phenols, are present on the aromatic ring.

Direct sulfonation or chlorosulfonation of phenols is often problematic, leading to undesired side reactions or lack of regioselectivity. To overcome this, a protection-functionalization-deprotection strategy is essential. The methoxymethyl (MOM) ether is an acetal-based protecting group widely employed to temporarily mask hydroxyl groups.[4] Its stability under a range of basic and nucleophilic conditions, combined with its facile removal under acidic conditions, makes it a highly versatile tool.[4][5] This guide provides an in-depth exploration of MOM-protected benzenesulfonyl chlorides, from their synthesis via directed ortho-metalation to their application as powerful building blocks for advanced chemical synthesis.

Pillar 1: The Methoxymethyl (MOM) Protecting Group: A Tool for Orthogonal Synthesis

The efficacy of any protecting group strategy hinges on its predictable stability and selective removal. The MOM group excels in this regard, offering a robust shield for hydroxyl groups that is orthogonal to many common reaction conditions.

Installation and Stability

The MOM group is typically introduced by treating an alcohol or phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[4][6] Alternative, safer methods utilize dimethoxymethane with an acid catalyst.[5][7] Once installed, the MOM ether exhibits remarkable stability across a broad pH range (typically 4-12) and is inert to a variety of reagents that would otherwise react with a free hydroxyl group.[4][5]

Table 1: Chemical Stability of the MOM Ether Protecting Group

| Reagent Class | Stability Profile | Causality & Expert Insight |

| Strong Bases | Stable | The acetal linkage lacks an acidic proton and is electronically stable to strong bases like LDA and organolithium reagents.[4] This stability is critical for subsequent metalation steps. |

| Nucleophiles | Stable | Generally stable to Grignard reagents, organocuprates, and enolates, allowing for extensive C-C bond formation on other parts of the molecule.[4][8] |

| Reducing Agents | Generally Stable | Stable to common hydride reagents like NaBH₄ and LiAlH₄.[6] However, caution is advised with Lewis acidic hydrides like DIBAL-H, which can coordinate to the ether oxygen and facilitate cleavage.[6] |

| Oxidizing Agents | Stable | Resistant to many common oxidants, including those based on chromium and manganese.[8] |

| Acids | Labile | The acetal linkage is susceptible to acid-catalyzed hydrolysis.[9] This lability is the cornerstone of its utility as a protecting group, allowing for controlled deprotection. |

| Lewis Acids | Potentially Labile | Strong Lewis acids (e.g., TiCl₄, TMSBr, ZnBr₂) can coordinate to the ether oxygens, activating the group for cleavage.[6][10] This can be an unintended side reaction or a deliberate deprotection strategy. |

Deprotection Mechanisms

The standard method for MOM group cleavage is acidic hydrolysis.[9] Protonation of one of the ether oxygens activates the acetal, making it susceptible to nucleophilic attack by water or another solvent, ultimately releasing the free alcohol and byproducts like formaldehyde and methanol.[9] A variety of acidic conditions can be employed, from dilute HCl in an alcohol solvent to trifluoroacetic acid (TFA) or pyridinium p-toluenesulfonate (PPTS), allowing chemists to tune the deprotection conditions to the sensitivity of the substrate.[9][11]

Pillar 2: Synthesis of MOM-Protected Benzenesulfonyl Chlorides

The synthesis of these critical building blocks is a multi-step process that leverages the unique properties of the MOM group. The most effective and regioselective strategy involves the protection of a phenol, followed by a Directed ortho-Metalation (DoM) reaction.

The DoM strategy utilizes a functional group on an aromatic ring to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a powerful aryl anion nucleophile. The MOM-ether group, while not a classical directing group, can facilitate this process, especially when used in conjunction with other directing functionalities or on electron-rich phenolic systems.[12] The resulting aryllithium intermediate can then be trapped with sulfur dioxide (SO₂), which upon acidic workup yields a sulfinic acid. Subsequent oxidative chlorination provides the target benzenesulfonyl chloride.

Caption: General workflow for the synthesis of MOM-protected benzenesulfonyl chlorides.

Detailed Experimental Protocol: Synthesis of 2-(Methoxymethoxy)benzenesulfonyl chloride

This protocol provides a representative, self-validating system for the synthesis of a MOM-protected benzenesulfonyl chloride building block.

Part A: Protection of Phenol

-

Preparation: To a stirred solution of phenol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Cool the solution to 0 °C in an ice bath.

-

Addition of MOM-Cl: Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 equiv) to the cooled solution. CAUTION: MOM-Cl is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.[9][13]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure (methoxymethoxy)benzene.

Part B: Directed ortho-Metalation and Sulfonyl Chloride Formation

-

Preparation: To a solution of (methoxymethoxy)benzene (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere, add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.2 equiv, as a solution in hexanes) to the cooled solution. Stir at -78 °C for 2 hours. The formation of the aryl anion is the critical step, enabled by the stability of the MOM group under these strongly basic conditions.[4]

-

Sulfination: Bubble sulfur dioxide (SO₂) gas through the solution for 30 minutes at -78 °C. The deep color of the aryl anion should dissipate. Allow the mixture to slowly warm to room temperature.

-

Isolation of Sulfinic Acid Salt: Remove the solvent under reduced pressure. The resulting solid is the lithium 2-(methoxymethoxy)benzenesulfinate salt, which can be carried forward without further purification.

-

Oxidative Chlorination: Suspend the crude lithium sulfinate salt in anhydrous DCM (0.2 M) and cool to 0 °C. Add N-chlorosuccinimide (NCS, 1.5 equiv) portion-wise.

-

Reaction: Stir the reaction at room temperature for 4-6 hours until the conversion is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Filter the reaction mixture to remove succinimide. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude sulfonyl chloride can be purified by chromatography or recrystallization to yield the final product.

Pillar 3: Applications in Drug Discovery and Complex Synthesis

The primary utility of MOM-protected benzenesulfonyl chlorides lies in their reaction with primary or secondary amines to form highly substituted sulfonamides.[2] This reaction is robust and typically proceeds in high yield under mild conditions, often using a base like pyridine or triethylamine to scavenge the HCl byproduct.[14]

The MOM group's presence allows for the strategic unmasking of the phenolic hydroxyl group at a later stage in the synthesis, providing a handle for further functionalization or revealing a key pharmacophoric feature.

Caption: Core application: Synthesis of sulfonamides followed by MOM deprotection.

This strategy is invaluable in medicinal chemistry for several reasons:

-

Scaffold Decoration: It allows for the rapid generation of libraries of complex sulfonamides by varying the amine coupling partner.

-

Late-Stage Functionalization: The protected phenol can be revealed late in a synthetic sequence, preserving a sensitive functional group through multiple steps.[15]

-

Improved Physicochemical Properties: The temporary masking of a polar phenolic group can improve the solubility of intermediates in organic solvents, simplifying synthesis and purification.[16]

Conclusion

MOM-protected benzenesulfonyl chlorides are sophisticated and highly valuable building blocks for modern organic synthesis. Their preparation, rooted in the strategic application of the stable yet readily cleavable MOM protecting group and the precision of directed ortho-metalation, provides chemists with a powerful tool for constructing complex, functionalized aromatic systems. For researchers in drug development, these reagents open avenues for creating novel sulfonamide-based therapeutics with precisely controlled substitution patterns, underscoring the critical interplay between protecting group chemistry and the efficient synthesis of bioactive molecules.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

-

Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF. Retrieved from [Link]

-

RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Retrieved from [Link]

-

Ingenta Connect. (2017, May 1). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]

-

Synfacts. (2010, March 22). Simple and Selective Deprotection of MOM Ethers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Protection of alcohols as methoxymethyl ethers: 1-phenethyl alcohol. Retrieved from [Link]

-

data.pdf. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]

-

ACS Publications. (2012, March 5). Development of the Large-Scale Preparation of 2-(Methanesulfonyl)benzenesulfonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). US4105692A - Process for the preparation of benzenesulphonyl chloride.

-

Iraqi Journal of Pharmaceutical Sciences. (2023, May 15). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2019, December 24). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

PMC. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved from [Link]

-

Amanote Research. (n.d.). Ortho-Lithiation of Phenols Using the Bis(dimethylamino)phosphoryl Group as a Directing Group. Retrieved from [Link]

-

PMC. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2023, May 5). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. Request PDF. Retrieved from [Link]

-

PubMed. (2025, July 15). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. adichemistry.com [adichemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 8. MOM Ethers [organic-chemistry.org]

- 9. One moment, please... [total-synthesis.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datapdf.com [datapdf.com]

- 14. echemcom.com [echemcom.com]

- 15. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Reagents for Synthesizing Sulfonamide-Based Aryl Bromides

Introduction

Sulfonamide-based aryl bromides are a cornerstone in modern medicinal chemistry and materials science. The sulfonamide functional group (-SO₂NH₂) is a privileged scaffold, appearing in a vast array of therapeutic agents, including antibacterial "sulfa drugs," diuretics, and anticancer agents.[1][2] The aryl bromide moiety serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. This guide provides an in-depth analysis of the principal synthetic strategies and reagents used to construct these valuable molecules, focusing on the underlying chemical principles to empower researchers in their experimental design.

Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of sulfonamide-based aryl bromides can be approached from three primary retrosynthetic disconnections. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.

-

Route A: Late-Stage Bromination of a pre-formed aryl sulfonamide. This is ideal when the parent sulfonamide is readily available or when directing group effects can be leveraged for regioselective bromination.

-

Route B: Sulfonamide Construction from a bromo-functionalized precursor, typically a bromoaniline or a bromobenzenesulfonyl chloride. This is the most common and versatile approach.

-

Route C: Diazotization and Substitution of an aromatic amine, a powerful method for installing bromine in specific positions not easily accessible by other means.

The logical flow for these strategies is outlined below.

Caption: Core retrosynthetic strategies for sulfonamide-based aryl bromides.

Route A: Electrophilic Aromatic Bromination of Aryl Sulfonamides

In this approach, the bromine atom is introduced onto a pre-existing aryl sulfonamide ring. The sulfonamide group is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). However, if the ring contains pre-existing activating groups (e.g., -OH, -NH₂, -OR), their directing effects will dominate, typically guiding bromination to the ortho and para positions.[3]

Key Reagent: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for the mild bromination of activated or moderately activated aromatic rings.[4][5] It serves as a source of electrophilic bromine (Br⁺) or, under radical conditions, a bromine radical (Br•).[6][7] For EAS, it offers significant advantages over elemental bromine (Br₂).

Causality Behind Experimental Choice:

-

Safety and Handling: NBS is a crystalline solid, making it far easier and safer to handle and measure compared to highly corrosive and volatile liquid bromine.[7]

-

Selectivity: NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination (di- or tri-bromination) that can occur with excess Br₂, especially on highly activated rings.[5][7]

-

Milder Conditions: Reactions with NBS often proceed under milder conditions and may not require a strong Lewis acid catalyst, which improves functional group tolerance.[4]

Comparison of Brominating Agents

| Reagent | Typical Conditions | Selectivity | Key Advantages | Key Disadvantages |

| N-Bromosuccinimide (NBS) | DMF or CH₃CN, Room Temp | High for monobromination of activated arenes[4] | Solid, easy to handle, mild conditions | Less reactive for deactivated arenes |

| Elemental Bromine (Br₂) | Acetic Acid or CH₂Cl₂, often with Lewis Acid (FeBr₃) | Can lead to polybromination[8] | Inexpensive, powerful brominating agent | Hazardous liquid, corrosive, generates HBr byproduct |

| Pyridinium Tribromide | Acetic Acid or THF, Room Temp | Good for monobromination | Solid, less hazardous than Br₂ | Stoichiometric source of HBr |

Detailed Experimental Protocol: Bromination with NBS

This protocol describes the para-bromination of an activated aryl sulfonamide.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl sulfonamide (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent, such as N,N-dimethylformamide (DMF), at room temperature. DMF is often used to enhance para-selectivity.[4]

-

Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise over 15 minutes. Rationale: Adding NBS in portions helps to control the reaction exotherm and maintain a low concentration of the brominating species, favoring monobromination.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove DMF and succinimide byproduct.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure aryl (bromo)sulfonamide.

Route B: Sulfonamide Construction from Bromo-Precursors

This is arguably the most flexible and widely used strategy. It involves the coupling of two key fragments: an amine and a sulfonyl chloride. The bromine atom can be present on either fragment.

Sub-strategy B1: Sulfonylation of a Bromoaniline

This involves the reaction of a commercially available bromoaniline with a sulfonyl chloride in the presence of a base.[9]

Caption: General workflow for the sulfonylation of an amine.

Key Reagents:

-

Sulfonyl Chlorides (R-SO₂Cl): These are potent electrophiles. They can be purchased or prepared from the corresponding sulfonic acids using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or newer, milder agents like 2,4,6-trichloro-1,3,5-triazine (TCT).[10][11][12]

-

Base (Pyridine): Pyridine is a common choice. It serves a dual purpose: it acts as a nucleophilic catalyst to activate the sulfonyl chloride and as an acid scavenger to neutralize the HCl generated during the reaction.[9]

Sub-strategy B2: Ammonolysis of a Bromobenzenesulfonyl Chloride

This route involves reacting a bromobenzenesulfonyl chloride with ammonia or an amine. This is particularly useful when the required bromobenzenesulfonyl chloride is the more accessible starting material.[13]

Key Reagents:

-

Bromobenzenesulfonyl Chlorides: Often prepared via the chlorosulfonation of bromobenzene using chlorosulfonic acid (ClSO₃H).[13] This is a classic EAS reaction where the powerful electrophile +SO₂Cl is generated in situ.

-

Ammonia Source: Aqueous or methanolic ammonia is typically used for the synthesis of primary sulfonamides (-SO₂NH₂).[14]

Detailed Experimental Protocol: Synthesis of 4-Bromobenzenesulfonamide

This protocol follows the two-step sequence from bromobenzene.[13]

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride [13]

-

Safety First: This reaction evolves HCl gas and should be performed in a well-ventilated fume hood. Equip the flask with a gas absorption trap.

-

Setup: In a round-bottom flask equipped with a mechanical stirrer, add chlorosulfonic acid (4.0-5.0 eq). Cool the flask in a water bath to 10-15°C.

-

Addition: Gradually add bromobenzene (1.0 eq) to the stirred chlorosulfonic acid over 20-30 minutes, ensuring the temperature is maintained below 20°C. Rationale: Chlorosulfonic acid is a highly reactive and corrosive reagent. Slow, controlled addition is critical to manage the exotherm and prevent side reactions.

-

Reaction: After addition is complete, allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

-

Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 4-bromobenzenesulfonyl chloride is often of sufficient purity for the next step.

Step 2: Synthesis of 4-Bromobenzenesulfonamide [14]

-

Setup: Dissolve the crude 4-bromobenzenesulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like methanol or THF in a round-bottom flask.

-

Ammonolysis: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise.

-

Reaction: Stir the mixture vigorously. The reaction is typically rapid and may be complete after stirring for 1-2 hours at room temperature. Monitor by TLC.

-

Isolation: If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and water.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 4-bromobenzenesulfonamide.[14]

Route C: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that converts an aromatic primary amine into a wide range of functional groups, including bromine, via a diazonium salt intermediate.[15][16] This method is invaluable for synthesizing isomers that are difficult to access through standard EAS pathways. For example, it allows the synthesis of 3-bromobenzenesulfonamide from 3-aminobenzenesulfonamide.

Mechanism Overview: The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5°C) to form a relatively stable aryl diazonium salt (-N₂⁺).[17]

-

Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and dinitrogen gas, followed by bromine transfer from a copper(II) species to yield the aryl bromide.[15][16]

Detailed Experimental Protocol: Sandmeyer Bromination

-

Diazotization:

-

In a beaker, suspend the aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated hydrobromic acid (HBr, ~3.0 eq) and water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the cold amine suspension, keeping the temperature strictly below 5°C. Rationale: Aryl diazonium salts are unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is critical for safety and yield.

-

-

Copper Catalyst:

-

In a separate reaction flask, add copper(I) bromide (CuBr, 1.1 eq) and a portion of HBr.

-

-

Substitution:

-

Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup & Isolation:

-

The reaction mixture is often subjected to steam distillation or extracted with an organic solvent to isolate the crude product.

-

The crude product is then purified by recrystallization or column chromatography.

-

Conclusion

The synthesis of sulfonamide-based aryl bromides is a well-established field with a robust toolkit of reagents and methodologies. The optimal synthetic route—be it late-stage electrophilic bromination, convergent sulfonamide formation, or a strategic Sandmeyer reaction—depends on a careful analysis of the target structure and available precursors. By understanding the causality behind reagent choice and protocol design, researchers can confidently and efficiently access this critical class of molecules for applications in drug discovery and materials science.

References

-

Hosseinzadeh, R., et al. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1083-1107. Available at: [Link]

-

Blotny, G. (2006). A New, Mild Preparation of Sulfonyl Chlorides. Tetrahedron Letters, 47(35), 6299-6301. Available at: [Link][12]

-

Bahrami, K., et al. (2008). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synthesis, 2008(22), 3676-3680. Available at: [Link][18]

-

PrepChem. (n.d.). Preparation of benzene sulfonyl chloride. Retrieved from [Link][19]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link][20]

-

BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link][15]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][16]

-

Youn, S. W., et al. (2013). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 3(1), 1-18. Available at: [Link][9]

-

Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link][17]

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link][21]

-

Biscoe, M. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(30), 11104-11107. Available at: [Link][1]

-

Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link][22]

-

University of Missouri–St. Louis. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from [Link][3]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link][23]

-

Barham, J. P., et al. (2021). Electrochemical Bromination of Arenes in a 200% Cell. Accounts of Chemical Research, 54(17), 3446-3457. Available at: [Link][8]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link][6]

-

Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link][24]

-

Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link][7]

-

Kumar, A., et al. (2022). NBS and Butadiene sulfone catalyzed monobromination of arenes: A simple, mild, efficient, and chemoselective protocol. SSRN Electronic Journal. Available at: [Link][5]

-

Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Pharmaceutical Sciences, 27(4), 503-514. Available at: [Link][2]

-

Fieser, L. F. (1958). 4-BROMO-2,6-DI-TERT-BUTYLPHENOL. Organic Syntheses, 38, 8. Available at: [Link][4]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iscientific.org [iscientific.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Electrochemical Bromination of Arenes in a 200% Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cbijournal.com [cbijournal.com]

- 10. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Bromobenzenesulfonamide CAS#: 701-34-8 [m.chemicalbook.com]

- 15. byjus.com [byjus.com]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. chemistnotes.com [chemistnotes.com]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. prepchem.com [prepchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. synarchive.com [synarchive.com]

- 22. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 23. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 24. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Note & Protocol: Synthesis of Versatile Sulfonamide Scaffolds using 4-Bromo-2-(methoxymethoxy)benzenesulfonyl Chloride

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents due to its robust chemical properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of substituted sulfonamides using 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride. This particular reagent is a highly valuable building block, offering three key points for molecular diversification: the reactive sulfonyl chloride for amine coupling, a methoxymethyl (MOM) protected phenol for subsequent functionalization, and a bromine atom poised for late-stage complexity generation via cross-coupling reactions.[2][3] We present a detailed, step-by-step methodology for both the initial sulfonamide formation and the subsequent acidic deprotection of the MOM group, complete with mechanistic insights, safety protocols, and troubleshooting guidance.

Introduction: The Strategic Advantage of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl Chloride

Sulfonamides are integral to drug discovery, with applications spanning antimicrobial, anticancer, anti-inflammatory, and diuretic agents.[4][5][6] Their synthesis is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][7] While numerous sulfonyl chlorides are available, 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride offers a unique strategic advantage for building diverse chemical libraries.

-

The Sulfonyl Chloride: This is the primary reactive site for coupling with a vast array of commercially available or custom-synthesized primary and secondary amines.

-

The Ortho-MOM Protecting Group: The methoxymethyl (MOM) ether protects the phenolic hydroxyl group. This group is stable to the basic conditions of sulfonamide formation but can be readily cleaved under acidic conditions to reveal the phenol.[8][9] This unmasked phenol can then be used for further modifications, such as etherification or conversion to a triflate for cross-coupling.

-

The Para-Bromo Substituent: The bromine atom is a versatile handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), allowing for the late-stage introduction of aryl, heteroaryl, or alkyl groups.[2]

This multi-functional nature allows researchers to rapidly generate a matrix of analogs from a single, advanced intermediate, accelerating structure-activity relationship (SAR) studies.

Reaction Schemes & Mechanism

Overall Synthetic Transformation

The two-stage process involves the initial formation of the MOM-protected sulfonamide, followed by an optional deprotection step to yield the corresponding phenol.

Caption: Two-stage synthesis of sulfonamide phenols.

Mechanism of Sulfonamide Formation

The reaction proceeds via a classical nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride.[10][11] The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride ion. A base, such as pyridine or triethylamine, is included to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

Safety Precautions & Materials

Critical Safety Information

Working with sulfonyl chlorides requires strict adherence to safety protocols.

-

Hazards: 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride is a corrosive solid.[12][13][14] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[15] It is moisture-sensitive and will react with water to release corrosive hydrogen chloride gas.[12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[12] All operations must be conducted in a certified chemical fume hood.[12]

-

Handling: Avoid creating dust.[14] Use in a well-ventilated area.[12] Keep away from water and incompatible materials such as strong bases, alcohols, and amines (except as a reagent under controlled conditions).[12]

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Materials & Reagents

| Material/Reagent | Grade | Supplier Example | Notes |

| 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride | >97% Purity | Commercial | Store under inert gas, protected from moisture. |

| Primary or Secondary Amine (R1R2NH) | Reagent Grade | Commercial | Ensure purity and dryness. |

| Dichloromethane (DCM), Anhydrous | Anhydrous, >99.8% | Commercial | Use a freshly opened bottle or solvent from a purification system. |

| Pyridine or Triethylamine (TEA) | Anhydrous, >99.5% | Commercial | Acts as a base to neutralize HCl. Pyridine can also act as a catalyst. |

| Hydrochloric Acid (HCl), 1M solution | Reagent Grade | Commercial | For aqueous work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Reagent Grade | Commercial | For aqueous work-up. |

| Brine (Saturated NaCl solution) | Reagent Grade | Commercial | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | Reagent Grade | Commercial | For drying the organic layer. |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial | For MOM deprotection. Corrosive and toxic, handle with extreme care. |

| Methanol (MeOH) | ACS Grade | Commercial | For MOM deprotection using HCl. |

Experimental Protocols

Part A: Synthesis of MOM-Protected Sulfonamide

This protocol describes a general procedure for the reaction of the sulfonyl chloride with an amine.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq.).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Add pyridine (1.5 eq.) to the stirred solution at room temperature.[16]

-

Expert Insight: Pyridine serves as both a base to scavenge the HCl byproduct and as a nucleophilic catalyst that can activate the sulfonyl chloride. An excess ensures the reaction environment remains basic.

-

-

Reagent Addition: In a separate flask, dissolve 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes using a dropping funnel.

-

Expert Insight: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-6 hours).

-

Work-up: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).[16]

-

Expert Insight: The HCl wash removes excess pyridine. The NaHCO₃ wash removes any remaining acidic species. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) to afford the pure MOM-protected sulfonamide.

Part B: Deprotection of the MOM Group

This protocol describes the removal of the MOM group to reveal the free phenol.[9]

-

Preparation: Dissolve the MOM-protected sulfonamide (1.0 eq.) in DCM (to a concentration of ~0.1 M).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) to the solution at room temperature.

-

Alternative Condition: Alternatively, dissolve the sulfonamide in methanol and add a few drops of concentrated HCl. This can be a milder option for sensitive substrates.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Expert Insight: The reaction is typically fast. The appearance of a more polar spot on TLC (the phenol product) and disappearance of the starting material indicates completion.

-

-

Work-up: a. Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. b. Re-dissolve the residue in ethyl acetate or DCM. c. Wash the organic solution thoroughly with saturated NaHCO₃ solution until the aqueous layer is no longer acidic (test with pH paper). This neutralizes the TFA. d. Wash with water (1x) and brine (1x).

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization if necessary.

Data, Characterization & Troubleshooting

Expected Results & Characterization

| Parameter | Expected Outcome |

| Yield (Step A) | Typically 70-95%, depending on the amine nucleophilicity and steric hindrance. |

| Yield (Step B) | Typically >90%, as MOM deprotection is usually a high-yielding transformation. |

| Appearance | Products are often crystalline white or off-white solids. |

| ¹H NMR | Expect characteristic peaks for the aromatic protons, the sulfonamide N-H (if from a primary amine), the MOM group (-OCH₂O- singlet ~5.2 ppm, -OCH₃ singlet ~3.5 ppm). |

| ¹³C NMR | Expect characteristic peaks for aromatic carbons and the MOM group carbons (~95 ppm for -OCH₂O- and ~56 ppm for -OCH₃). |

| Mass Spectrometry | ESI-MS or HRMS should confirm the molecular weight of the product ([M+H]⁺ or [M+Na]⁺). |

| IR Spectroscopy | Expect strong S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹. |

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction (Step A) | 1. Inactive sulfonyl chloride (hydrolyzed).2. Sterically hindered amine.3. Insufficient base. | 1. Use fresh sulfonyl chloride; ensure all glassware and solvents are anhydrous.2. Increase reaction temperature (e.g., to 40°C) or use a more potent catalyst.3. Ensure at least 1.5 eq. of base is used. |

| Multiple Products (Step A) | Reaction with residual water, or bis-sulfonylation of a primary amine. | Ensure anhydrous conditions. Use the specified stoichiometry (1.1 eq. of sulfonyl chloride). |

| Incomplete Deprotection (Step B) | Insufficient acid or reaction time. | Add more acid or allow the reaction to stir for a longer period, monitoring by TLC. Gentle warming may be required for very stable MOM ethers. |

| Difficult Purification / Oily Product | Residual pyridine or TFA salts. | Ensure the aqueous work-up is performed thoroughly. The 1M HCl wash is critical for removing pyridine, and the NaHCO₃ wash is critical for removing TFA. |

References

- Aozun Yazhou Chemical. (n.d.). 4-Bromo benzenesulfonyl chloride MSDS.

-

ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved February 21, 2026, from [Link]

-

Gomez-Palomino, A., & Cornella, J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9596–9601. [Link]

-

Kim, S., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved February 21, 2026, from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved February 21, 2026, from [Link]

-

European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved February 21, 2026, from [Link]

-

YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfonamide. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved February 21, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 5-Bromo-2-methoxybenzenesulfonyl chloride. Retrieved February 21, 2026, from [Link]

-

Bayle, E. D., Igoe, N., & Fish, P. V. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of sulfonamide derivatives.

-

ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved February 21, 2026, from [Link]

-

Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved February 21, 2026, from [Link]

-

SciSpace. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Retrieved February 21, 2026, from [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved February 21, 2026, from [Link]

-

PEXACY International Journal of Pharmaceutical Science. (2023, August 19). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). Hinsberg reaction. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved February 21, 2026, from [Link]

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pexacy.com [pexacy.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. total-synthesis.com [total-synthesis.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. aozunasia.com [aozunasia.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Suzuki-Miyaura coupling conditions for 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride derivatives

This application note details the strategic handling and Suzuki-Miyaura cross-coupling of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride derivatives.

Executive Summary

The core challenge with 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride lies in its trifunctional nature:

-

Sulfonyl Chloride (-SO₂Cl): Highly electrophilic, moisture-sensitive, and prone to competing oxidative addition or hydrolysis.

-

Aryl Bromide (-Br): The desired site for Suzuki coupling.

-

Methoxymethoxy (-OMOM): An acid-labile phenol protecting group that is stable to base.

Critical Insight: Direct Suzuki coupling of the sulfonyl chloride itself is generally contraindicated because the basic aqueous conditions required for transmetallation will hydrolyze the -SO₂Cl to a sulfonate (-SO₃⁻), or the palladium catalyst may insert into the C-S bond (desulfitative coupling). Therefore, this protocol focuses on the coupling of stable sulfonamide or sulfonate ester derivatives .

Part 1: Strategic Pathway & Chemoselectivity

Before initiating the coupling, the sulfonyl chloride must be stabilized. The standard workflow involves immediate conversion to a sulfonamide, followed by the cross-coupling event.

Workflow Diagram

Caption: Sequential workflow converting the reactive sulfonyl chloride to a stable sulfonamide before targeting the aryl bromide for cross-coupling.

Part 2: Preparation of the Coupling Partner (Derivatization)

Note: If you have already synthesized the sulfonamide derivative, proceed to Part 3.

The sulfonyl chloride is unstable. Convert it immediately using this standard protocol to generate the 4-Bromo-2-(methoxymethoxy)benzenesulfonamide derivative.

Reagents:

-

Substrate: 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride (1.0 equiv)

-

Amine: Primary or secondary amine (1.1–1.2 equiv)

-

Base: Pyridine (excess) or Triethylamine (1.5 equiv) in DCM.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Protocol:

-

Dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM at 0°C under nitrogen.

-

Add a solution of sulfonyl chloride (1.0 equiv) in DCM dropwise over 15 minutes.

-

Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of sulfonyl chloride).

-

Workup: Wash with 1N HCl (carefully, to remove excess amine/pyridine without cleaving MOM), then brine. Dry over Na₂SO₄.

-

Result: Stable Aryl Bromide Sulfonamide ready for coupling.

Part 3: Suzuki-Miyaura Coupling Protocol

This protocol is optimized for MOM-protected bromobenzenesulfonamides . The MOM group is stable to the basic conditions of Suzuki coupling but sensitive to acid; therefore, reaction pH must remain >7 .

Experimental Conditions Matrix

| Parameter | Standard Condition (Robust) | High-Difficulty Condition (Steric Bulk) |

| Catalyst | Pd(dppf)Cl₂·DCM (3–5 mol%) | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) |

| Base | K₂CO₃ (2.0–3.0 equiv) | K₃PO₄ (3.0 equiv) |

| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) or n-Butanol |

| Temp | 80–90°C | 100–110°C |

| Time | 4–12 Hours | 12–24 Hours |

| Atmosphere | Argon or Nitrogen (Degassed) | Argon (Strictly Degassed) |

Step-by-Step Protocol (Standard Condition)

1. Setup:

-

To a reaction vial equipped with a magnetic stir bar, add the Sulfonamide Derivative (1.0 equiv) and the Boronic Acid/Pinacol Ester (1.2–1.5 equiv).

-

Add the base: Potassium Carbonate (K₂CO₃) (2.5 equiv).

-

Crucial Step: If using a solid catalyst like Pd(dppf)Cl₂ , add it now (5 mol%). If using a sensitive catalyst/ligand system, add it last or in a glovebox.

2. Solvent & Degassing:

-

Add 1,4-Dioxane and Water (ratio 4:1). A typical concentration is 0.1 M to 0.2 M relative to the bromide.

-

Degassing is mandatory. Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

3. Reaction:

-

Seal the vial/flask.

-

Heat to 85°C in an oil bath or heating block.

-

Monitor by LC-MS or TLC. The bromide is the limiting reagent.

-

Note: The MOM group appears as a distinct singlet (~3.4 ppm and ~5.2 ppm) in ¹H NMR. Ensure these signals remain post-reaction.

-

4. Workup:

-

Dilute with Ethyl Acetate and Water.

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash: Wash combined organics with Brine.

-

Caution: Do not wash with strong acid (e.g., 1N HCl) during workup if you intend to keep the MOM group. Use saturated NH₄Cl or water.

-

-

Dry over Na₂SO₄, filter, and concentrate.

5. Purification:

-

Flash column chromatography (Hexanes/Ethyl Acetate). The MOM-protected biaryl is usually less polar than the free phenol.

Part 4: Troubleshooting & Mechanism

Mechanistic Cycle & Potential Pitfalls

The MOM group (Methoxymethoxy) is an acetal. It is stable to base but hydrolyzes in acid.

-

Risk 1: MOM Cleavage. If the reaction pH drops (unlikely with carbonate base) or during acidic workup, the MOM group cleaves to the phenol.

-

Risk 2: Desulfonylation. While rare with sulfonamides, sulfonyl chlorides can undergo desulfitative coupling (loss of SO₂) if not derivatized first.

Caption: The catalytic cycle relies on the stability of the sulfonamide. Acidic conditions must be avoided to preserve the MOM ether.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for MOM stability: Stable to pH 12+, labile to pH < 4).

-

Lian, Y., et al. (2014).[3] Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium aryl sulfinates. Chemical Science. (Context on sulfur-based coupling partners).

-

Bandgar, B. P., & Bettigeri, S. V. (2004). Suzuki-type coupling of arylboronic acids and arylsulfonyl chlorides.[1][5][6][7] Synlett. (Demonstrates reactivity of SO2Cl, reinforcing need for derivatization).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. MOM Ethers [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Efficiency Synthesis of Sulfonamides from Sulfonyl Chlorides and Primary Amines

Abstract & Strategic Importance

The formation of the sulfonamide bond (

This guide moves beyond basic textbook descriptions to provide a robust, failure-mode-resistant methodology. We focus on two primary protocols: the Standard Anhydrous Method (for high-value, milligram-scale discovery) and the Schotten-Baumann Biphasic Method (for robust, scale-up friendly synthesis).

Mechanistic Insight & Control Parameters

The Core Mechanism

The reaction is a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl chlorides often react via a concerted

-

Nucleophilic Attack: The primary amine lone pair attacks the sulfur center.

-

Elimination: Chloride is expelled.

-

Deprotonation: A base is required to neutralize the HCl generated. Without base, the starting amine becomes protonated (

), rendering it non-nucleophilic and stalling the reaction at 50% conversion.

The DMAP "Turbo" Charger

For sterically hindered amines or deactivated sulfonyl chlorides, 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst. DMAP displaces the chloride first, forming a highly electrophilic

Visualization: Mechanism & Catalytic Cycle

The following diagram illustrates the standard pathway alongside the DMAP catalytic cycle and the critical "Bis-Sulfonylation" side reaction pathway.

Figure 1: Reaction pathways showing the direct attack, DMAP catalysis (dashed yellow), and the unwanted bis-sulfonylation route (red).

Critical Reaction Parameters

Success depends on the interplay between solvent polarity, base strength, and stoichiometry.

Table 1: Solvent & Base Selection Matrix

| Parameter | Common Choice | Characteristics & "Why" |

| Solvent | DCM (Dichloromethane) | Standard. Excellent solubility for organics; easy to remove. Non-nucleophilic. |

| THF (Tetrahydrofuran) | Polar Alternative. Use if amine is poorly soluble in DCM. Miscible with water (good for workup).[1] | |

| Pyridine | Dual Role. Acts as both solvent and base.[2] Excellent for unreactive substrates but hard to remove (requires acid wash). | |

| Base | TEA (Triethylamine) | Standard. Cheap, easy to wash out. Can be too basic, promoting bis-sulfonylation. |

| DIPEA (Hünig's Base) | Non-Nucleophilic. Best for hindered amines. Less likely to react with electrophile than TEA. | |

| Na₂CO₃ / K₂CO₃ | Schotten-Baumann. Used in biphasic (Water/Organic) systems. Cheap, green, easy removal. |

Experimental Protocols

Protocol A: The "Standard" Anhydrous Method

Best for: Discovery chemistry, milligram to gram scale, moisture-sensitive sulfonyl chlorides.

Reagents:

-

Primary Amine (1.0 equiv)

-

Sulfonyl Chloride (1.1 - 1.2 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

-

Dichloromethane (DCM), anhydrous (0.1 M - 0.2 M concentration wrt amine)

-

Optional: DMAP (0.1 equiv) if reaction is sluggish.

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen or Argon.

-

Dissolution: Add the Primary Amine and Base (TEA/DIPEA) to the flask. Add anhydrous DCM via syringe.

-

Cooling (Critical): Cool the mixture to 0°C using an ice bath.

-

Why? The reaction is exothermic. Heat promotes hydrolysis (with trace moisture) and bis-sulfonylation.

-

-

Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Control: Never dump the sulfonyl chloride in all at once. High local concentration favors side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

-

Workup (Self-Validating Step):

-

Dilute with excess DCM.

-

Wash 1: 1M HCl (or 10% Citric Acid). Purpose: Protonates and removes unreacted amine and pyridine/TEA into the aqueous layer.

-

Wash 2: Saturated NaHCO₃.[1] Purpose: Neutralizes residual acid and removes hydrolysis byproducts (sulfonic acids).

-

Protocol B: The Schotten-Baumann Biphasic Method

Best for: Scale-up (>10g), water-soluble amines (e.g., amino acids), or robust/cheap synthesis.

Reagents:

-

Primary Amine (1.0 equiv)

-

Sulfonyl Chloride (1.2 equiv)

-

Base: Na₂CO₃ (2.5 equiv) dissolved in Water.

-

Solvent: THF, Dioxane, or Ethyl Acetate.

Step-by-Step Procedure:

-

Aqueous Phase: Dissolve the Amine and Na₂CO₃ in water.

-

Organic Phase: Dissolve the Sulfonyl Chloride in the chosen organic solvent (e.g., THF).

-

Mixing: Add the organic phase to the rapidly stirring aqueous phase.

-

Note: Reaction occurs at the interface. Vigorous stirring is non-negotiable.

-

-

Reaction: Stir at RT for 4–12 hours.

-

Workup:

Troubleshooting & Optimization (The "Art")

The Bis-Sulfonylation Problem

Primary amines have two protons. After the first sulfonylation, the product (

-

Diagnosis: LCMS shows M + [Sulfonyl Mass]. TLC shows a less polar spot running near the solvent front.

-

Fix 1 (Stoichiometry): Use a slight excess of Amine (1.1 equiv) vs Sulfonyl Chloride (1.0 equiv). It is easier to wash away amine (acid wash) than to separate mono- vs bis-sulfonamide.

-

Fix 2 (Base Choice): Switch from TEA to Pyridine or 2,6-Lutidine . Stronger bases deprotonate the sulfonamide product (